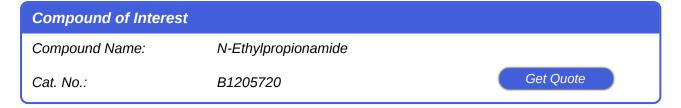


Spectroscopic Data of N-Ethylpropionamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **N-Ethylpropionamide** (IUPAC Name: N-ethylpropanamide, CAS: 5129-72-6). The information detailed below includes mass spectrometry and infrared spectroscopy data, along with general experimental protocols. Despite extensive searches, specific experimental ¹H and ¹³C NMR data for **N-Ethylpropionamide** were not readily available in the public domain.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for **N-Ethylpropionamide**.

Mass Spectrometry (MS)

The mass spectrum of **N-Ethylpropionamide** is characterized by a molecular ion peak and several fragment ions. The data presented in Table 1 was obtained from the NIST WebBook, acquired via electron ionization (EI).

Table 1: Mass Spectrometry Data for N-Ethylpropionamide



Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
27	25.1
28	10.4
29	100.0
30	69.7
44	72.0
57	63.2
72	62.1
101	92.6

Infrared (IR) Spectroscopy

Infrared spectroscopy of **N-Ethylpropionamide** reveals characteristic absorption bands corresponding to its functional groups. The primary vibrational modes of interest are the carbonyl (C=O) stretch of the amide group and the N-H stretch.

Table 2: Key Infrared Absorption Bands for N-Ethylpropionamide

Functional Group	Vibrational Mode	Typical Absorption Range (cm ⁻¹)
Amide (C=O)	Stretch	~1640
Amide (N-H)	Stretch	~3300

Experimental Protocols

This section outlines generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Mass Spectrometry (MS)



Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments to elucidate the molecular weight and fragmentation pattern of **N-Ethylpropionamide**.

Methodology:

- Sample Preparation: A dilute solution of **N-Ethylpropionamide** is prepared in a volatile organic solvent, such as methanol or acetonitrile.
- Injection: The sample solution is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is first vaporized and passed through a GC column to separate it from any impurities.
- Ionization: Electron Ionization (EI) is a common method for small molecules like NEthylpropionamide. In this process, the sample molecules are bombarded with a highenergy electron beam, leading to the formation of a molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **N-Ethylpropionamide** by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation: For a liquid sample like **N-Ethylpropionamide**, a thin film is created by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Background Spectrum: A background spectrum of the empty salt plates is recorded to account for any atmospheric and instrumental absorptions.
- Sample Spectrum: The salt plates with the sample are placed in the spectrometer, and the
 infrared spectrum is recorded. The instrument measures the transmittance or absorbance of
 infrared radiation at different wavenumbers.



 Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

Objective: To determine the structure of a molecule by analyzing the magnetic properties of its atomic nuclei. While specific data for **N-Ethylpropionamide** was not found, a general protocol for acquiring such data is provided below.

Methodology:

- Sample Preparation:
 - Approximately 5-20 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent depends on the solubility of the compound and should not have signals that overlap with the analyte's signals.
 - A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
- Instrument Setup:
 - The NMR tube is placed in the spectrometer's probe.
 - The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.
 - The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved signals.
- Data Acquisition:
 - For ¹H NMR, a pulse sequence is applied to excite the proton nuclei. The resulting free induction decay (FID) signal is recorded.

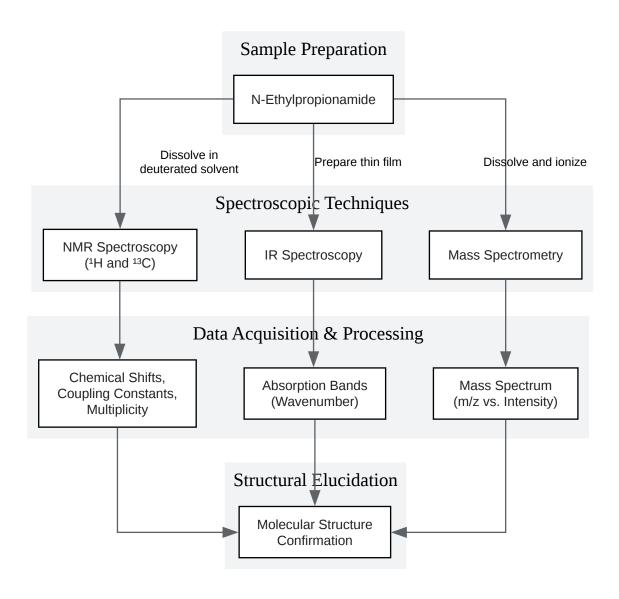


- For ¹³C NMR, a different pulse sequence, often with proton decoupling, is used to excite the carbon-13 nuclei and record the FID.
- Data Processing:
 - The FID is converted into a spectrum using a Fourier transform.
 - The spectrum is phased to ensure all peaks are in the correct absorptive mode.
 - The baseline of the spectrum is corrected to be flat.
 - The chemical shifts are referenced to the TMS signal.
 - The integrals of the ¹H NMR signals are calculated to determine the relative number of protons for each signal. The splitting patterns (multiplicity) and coupling constants are analyzed to deduce the connectivity of the atoms.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like **N-Ethylpropionamide**.





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Caption: General workflow for spectroscopic analysis.

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